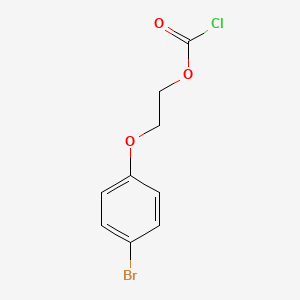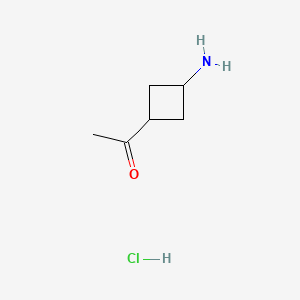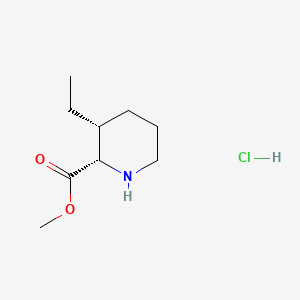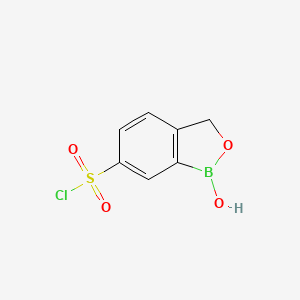
2-(4-bromophenoxy)ethyl carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)ethyl carbonochloridate is a chemical compound with the molecular formula C9H8BrClO3 and a molecular weight of 279.51 g/mol. This compound is used in various fields of research and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)ethyl carbonochloridate typically involves the reaction of 4-bromophenol with ethylene carbonate in the presence of a base to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with phosgene or a phosgene equivalent to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-bromophenoxy)ethyl carbonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonochloridate group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-(4-bromophenoxy)ethanol and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: The primary products of hydrolysis are 2-(4-bromophenoxy)ethanol and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)ethyl carbonochloridate is utilized in several scientific research applications, including:
Biology: The compound can be used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)ethyl carbonochloridate involves the reactivity of the carbonochloridate group. This group can react with nucleophiles to form covalent bonds, making it useful in various chemical modifications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl carbonochloridate: Similar in structure but with an ethyl group instead of the 4-bromophenoxy group.
2-(3-bromophenoxy)ethyl carbonochloridate: Similar but with the bromine atom in the meta position instead of the para position.
2-(furan-2-yl)ethyl carbonochloridate: Similar but with a furan ring instead of the bromophenoxy group.
Uniqueness
2-(4-bromophenoxy)ethyl carbonochloridate is unique due to the presence of the 4-bromophenoxy group, which imparts distinct chemical properties and reactivity compared to other carbonochloridates. This makes it particularly useful in specific synthetic applications where the bromophenoxy group is desired.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)ethyl carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c10-7-1-3-8(4-2-7)13-5-6-14-9(11)12/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUNBFKAPWLQCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOC(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B6610212.png)

![{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6610221.png)


![1-methyl-3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610260.png)
![(2S,5R,6R)-6-[(5R)-5-amino-5-carboxypentanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, bis(diethylamine)](/img/structure/B6610262.png)

